BenchChemオンラインストアへようこそ!

Ginkgolide J (Standard)

Glycine Receptor PAF Receptor Pharmacology

Acquire Ginkgolide J for unambiguous GlyR pharmacology studies. With a unique 27-fold selectivity window over PAFR, it is the only ginkgolide that inhibits glycine-gated chloride channels (IC50 2.0 μM) without confounding PAF receptor blockade. Essential for dissecting glycinergic transmission in hippocampal, spinal, and brainstem preparations.

Molecular Formula C20H24O10
Molecular Weight 424.4 g/mol
Cat. No. B8087302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGinkgolide J (Standard)
Molecular FormulaC20H24O10
Molecular Weight424.4 g/mol
Structural Identifiers
SMILESCC1C(=O)OC2C1(C34C(=O)OC5C3(C2)C6(C(C5O)C(C)(C)C)C(C(=O)OC6O4)O)O
InChIInChI=1S/C20H24O10/c1-6-12(23)27-7-5-17-11-8(21)9(16(2,3)4)18(17)10(22)13(24)29-15(18)30-20(17,14(25)28-11)19(6,7)26/h6-11,15,21-22,26H,5H2,1-4H3/t6-,7+,8-,9+,10+,11-,15+,17-,18?,19-,20?/m1/s1
InChIKeyLMEHVEUFNRJAAV-UJUBRRQFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procure Ginkgolide J (CAS 107438-79-9): A Structurally Defined Minor Ginkgo Terpene Trilactone for Targeted Neuropharmacology Research


The compound (3R,6R,8S,9R,10S,11S,13S,16S,17R)-8-tert-butyl-6,9,17-trihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione, widely known as Ginkgolide J (BN 52024), is a hexacyclic diterpene trilactone [1]. It is a minor constituent of the terpene trilactone fraction of Ginkgo biloba leaf extract, distinguished from the major ginkgolides (A, B, C) by its specific hydroxylation pattern at positions 6, 9, and 17 on the spirononane framework [2]. Ginkgolide J exhibits a unique pharmacological profile, characterized by potent inhibition of glycine receptor (GlyR)-operated chloride channels and a comparatively weak antagonism of the platelet-activating factor receptor (PAFR) [3]. This divergent activity profile underpins its utility as a selective pharmacological tool for dissecting GlyR-mediated pathways in neurophysiological studies, particularly where PAFR-mediated confounding effects must be minimized.

Why Ginkgolide J Cannot Be Replaced by Ginkgolide A, B, or C in PAFR-Independent Neuroprotection Studies


Generic substitution among ginkgolides is scientifically invalid due to profound, structure-dependent differences in receptor pharmacology and target selectivity. Ginkgolides A, B, C, and J share a common hexacyclic cage but differ critically in the number and position of hydroxyl groups, which dictate their affinity for PAFR versus GlyR. For instance, Ginkgolide B is a high-affinity PAFR antagonist (IC50 = 2.5 μM), whereas Ginkgolide J is 22-fold less potent at this target (IC50 = 54 μM) [1]. This stark divergence creates a unique 'concentration window' where Ginkgolide J inhibits GlyR (IC50 = 2.0 μM) without affecting PAFR [2]. Consequently, substituting Ginkgolide J with Ginkgolide B in experiments designed to isolate GlyR-mediated effects would introduce a significant PAFR blockade confounder, leading to misinterpretation of results. Furthermore, oral bioavailability differs markedly: Ginkgolides A and B exhibit high bioavailability (>100%), while Ginkgolides C and J exhibit low bioavailability (6–15%), making them unsuitable surrogates for in vivo studies targeting systemic exposure [3]. Such fundamental pharmacokinetic and pharmacodynamic disparities preclude any interchangeable use of these compounds.

Ginkgolide J (107438-79-9): Quantitative Differentiation from Closest Analogs in GlyR, PAFR, Platelet Aggregation, Neuroprotection, and Oral Bioavailability


Ginkgolide J Exhibits 22-Fold Lower PAFR Antagonism Than Ginkgolide B, Enabling Selective GlyR Inhibition

Ginkgolide J demonstrates a unique pharmacological profile where its potency as a glycine receptor (GlyR) antagonist is over an order of magnitude greater than its potency as a platelet-activating factor receptor (PAFR) antagonist. Specifically, Ginkgolide J inhibits GlyR-operated channels with an IC50 of 2.0 μM, while it is the weakest PAFR blocker among the ginkgolides, exhibiting an IC50 of 54 μM [1]. In contrast, Ginkgolide B is a potent PAFR antagonist with an IC50 of 2.5 μM. This 22-fold difference in PAFR affinity allows Ginkgolide J to be used at concentrations (e.g., 5 μM) that fully inhibit GlyR without affecting PAFR-mediated long-term potentiation (LTP) [2], a feat not achievable with Ginkgolide B or A.

Glycine Receptor PAF Receptor Pharmacology Neurophysiology

Ginkgolide J's GlyR Antagonism (IC50 2.0 μM) Matches That of Ginkgolide A, but with 15-Fold Weaker PAFR Interference

A comparative study of ginkgolides as glycine receptor blockers revealed that Ginkgolide J and Ginkgolide A exhibit nearly identical potency against GlyR-operated channels, with IC50 values of 2.0 μM and 1.97 μM, respectively [1]. However, their selectivity profiles differ drastically. While Ginkgolide A has a PAFR antagonism IC50 that is also in the low micromolar range (data not shown, but significantly more potent than J), Ginkgolide J's PAFR IC50 is 54 μM [2]. Therefore, at a concentration where both compounds inhibit GlyR equally, Ginkgolide A would also exert substantial off-target PAFR blockade, whereas Ginkgolide J would not.

Glycine Receptor PAF Receptor Selectivity Structure-Activity Relationship

Ginkgolide J Is 105-Fold Less Potent Than Ginkgolide B in Inhibiting PAF-Induced Rabbit Platelet Aggregation (IC50 42.9 μM vs. 0.41 μM)

In a standardized assay measuring the inhibition of PAF-16-induced aggregation of rabbit platelets, Ginkgolide J exhibited an IC50 of 42.9 ± 0.6 μM, confirming its status as the weakest PAF antagonist among the ginkgolides [1]. By comparison, Ginkgolide B showed an IC50 of 0.41 ± 0.04 μM, Ginkgolide A showed 2.88 ± 0.80 μM, and Ginkgolide C showed 8.66 ± 0.36 μM. Ginkgolide J is therefore 105-fold less potent than Ginkgolide B in this functional assay. Notably, pre-incubation of Ginkgolide J in human plasma for 3 hours did not result in measurable activity, a phenomenon observed for the other ginkgolides due to carboxylation.

Platelet Aggregation PAF Antagonist Cardiovascular In Vitro Pharmacology

Ginkgolide J Replicates Aβ42-Induced LTP Impairment Rescue by a Ginkgo Extract, a Property Not Shared by All Ginkgolides

A study investigating the neuroprotective effects of a Ginkgo biloba extract (P8A) enriched in terpene trilactones found that the extract prevented Aβ1-42-induced inhibition of long-term potentiation (LTP) in mouse hippocampal slices. Critically, this protective effect was completely replicated by Ginkgolide J alone [1]. The study further demonstrated that Ginkgolide J inhibits cell death of rodent hippocampal neurons caused by Aβ1-42. While a direct head-to-head comparison with other individual ginkgolides in this specific Aβ42-LTP model is not provided, the finding that Ginkgolide J fully accounts for the extract's effect implicates it as a key active component for this neuroprotective pathway, distinguishing it from other ginkgolides that do not recapitulate the full extract activity.

Alzheimer's Disease Amyloid-Beta Long-Term Potentiation Neuroprotection

Oral Bioavailability of Ginkgolide J (6–15%) Is Markedly Lower Than That of Ginkgolides A and B (>100%), Defining Distinct In Vivo Exposure Profiles

A human pharmacokinetic study following oral administration of a standardized Ginkgo biloba tablet revealed that the apparent oral bioavailability of Ginkgolide J is only 6–15% [1]. This is in stark contrast to Ginkgolides A and B, which exhibited bioavailability exceeding 100% (indicating extensive enterohepatic recirculation). Ginkgolide C exhibited similarly low bioavailability to J. Furthermore, the terminal half-life after oral dosing was 6–13 hours for Ginkgolides A, B, and C, but this parameter could not be reliably determined for Ginkgolide J due to its low systemic exposure. This pharmacokinetic divergence means that oral administration of Ginkgolide J results in vastly lower and more variable plasma concentrations compared to the major ginkgolides.

Pharmacokinetics Oral Bioavailability ADME Drug Development

Targeted Applications of Ginkgolide J in Neuroscience, Drug Discovery, and Pharmacological Research


Isolation of GlyR-Mediated Signaling Pathways in Electrophysiology Studies

Leverage the unique selectivity window of Ginkgolide J (IC50 for GlyR: 2.0 μM; for PAFR: 54 μM) to block glycine-gated chloride channels without confounding PAF receptor antagonism. At a concentration of 5 μM, Ginkgolide J completely inhibits GlyR while leaving PAFR-mediated long-term potentiation (LTP) unaffected, a result unattainable with Ginkgolide B [1]. This makes it an indispensable tool for patch-clamp and field potential recordings aimed at dissecting glycinergic neurotransmission in the hippocampus, spinal cord, and brainstem.

Pharmacological Tool for Alzheimer's Disease Research Using Amyloid-Beta Models

Utilize Ginkgolide J as a defined small-molecule probe to recapitulate the neuroprotective effects of Ginkgo biloba extracts against Aβ1-42-induced synaptic dysfunction. Ginkgolide J has been shown to fully replicate the ability of a terpene-enriched extract to prevent Aβ1-42-induced LTP impairment and inhibit neuronal cell death in rodent hippocampal models [2]. This allows researchers to study a specific, extract-derived neuroprotective mechanism without the complexity of a multi-component botanical mixture.

Negative Control or PAFR-Independent Study in Platelet Aggregation Assays

Employ Ginkgolide J as an ideal negative control or as a PAFR-independent comparator in studies of platelet aggregation. Its extremely weak PAF antagonism (IC50 = 42.9 μM in rabbit platelets) and complete lack of activity after plasma incubation mean it will not interfere with PAF-mediated pathways [3]. This is critical for experiments aiming to attribute observed effects solely to other pathways or compounds, ensuring that PAFR blockade is not an unintended variable.

In Vivo Pharmacokinetic and Drug-Drug Interaction Studies Requiring Low Oral Bioavailability

When designing in vivo studies to investigate the disposition or drug-drug interaction potential of ginkgo constituents, select Ginkgolide J to represent the low-bioavailability fraction of terpene trilactones. With an apparent oral bioavailability of only 6–15% in humans, Ginkgolide J contrasts sharply with the high-bioavailability Ginkgolides A and B [3]. This property makes it a valuable model compound for studying the impact of poor oral absorption on the overall pharmacology of Ginkgo biloba preparations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ginkgolide J (Standard)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.